molecular formula C11H13BrO3 B1530529 Methyl 5-bromo-2-(propan-2-yloxy)benzoate CAS No. 860695-50-7

Methyl 5-bromo-2-(propan-2-yloxy)benzoate

Cat. No. B1530529
M. Wt: 273.12 g/mol
InChI Key: STYHTPYDOILDEV-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-(propan-2-yloxy)benzoate” is a chemical compound with the CAS Number: 860695-50-7 . It has a molecular weight of 273.12 and its molecular formula is C11H13BrO3 . It is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for “Methyl 5-bromo-2-(propan-2-yloxy)benzoate” is 1S/C11H13BrO3/c1-7(2)15-10-5-4-8(12)6-9(10)11(13)14-3/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-(propan-2-yloxy)benzoate” is a liquid at room temperature . The boiling point and other physical properties are not specified in the available data .

Scientific Research Applications

Photostimulated Reactions and Hydrodehalogenation

Research indicates that photostimulated reactions of certain aryl and alkyl chlorides and bromides can yield reduced products in high yields. When aryl moieties with suitable double bonds are involved, cyclized reduced products are obtained efficiently. For example, a study demonstrated that the photostimulated reaction of 1-allyloxy-2-bromobenzene with a reduced ethyl benzoate monoanion furnished 3-methyl-2,3-dihydro-benzofuran in 97% yield, highlighting the compound's role in facilitating fast tin-free hydrodehalogenation and reductive radical cyclization reactions (Vaillard, Postigo, & Rossi, 2004).

Synthesis and Characterization of Novel Compounds

Another study focused on the synthesis and characterization of new 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates and related compounds. These synthesized tetrazoles, which show nematic mesophase behavior, indicate the potential of using Methyl 5-bromo-2-(propan-2-yloxy)benzoate derivatives in the development of liquid crystals and materials science (Tariq et al., 2013).

Enzyme Inhibition and Biological Activities

The bromophenol derivatives, including those related to Methyl 5-bromo-2-(propan-2-yloxy)benzoate, have shown significant enzyme inhibition and anticholinergic activities. These compounds have been tested against enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase isoenzymes, demonstrating their potential in pharmaceutical research for developing treatments against various diseases (Bayrak et al., 2019).

Molecular Sieve Catalysis in Renewable PET Production

In the context of renewable materials and environmental chemistry, silica molecular sieves containing framework Lewis acid centers have been used to catalyze reactions between ethylene and biomass-derived furans. This research pathway is vital for the production of biobased terephthalic acid precursors, showcasing the role of compounds related to Methyl 5-bromo-2-(propan-2-yloxy)benzoate in sustainable chemistry and material production (Pacheco, Labinger, Sessions, & Davis, 2015).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 5-bromo-2-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-10-5-4-8(12)6-9(10)11(13)14-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYHTPYDOILDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-(propan-2-yloxy)benzoate

CAS RN

860695-50-7
Record name methyl 5-bromo-2-(propan-2-yloxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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